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Compound of Interest

Compound Name: Methyl 5-methyl-3-oxohexanoate

Cat. No.: B1360218 Get Quote

Introduction
Methyl 5-methyl-3-oxohexanoate is a β-keto ester of significant interest in organic synthesis,

serving as a versatile precursor for the construction of more complex molecular architectures,

including various heterocyclic compounds and pharmacologically active molecules. Its

bifunctional nature, possessing both a ketone and an ester group, allows for a diverse range of

chemical transformations. This document provides a comprehensive guide for researchers,

scientists, and drug development professionals on the synthesis, purification, and

characterization of Methyl 5-methyl-3-oxohexanoate. The primary method detailed herein is

the crossed Claisen condensation, a robust and widely utilized carbon-carbon bond-forming

reaction.
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Property Value

Molecular Formula C₈H₁₄O₃

Molecular Weight 158.19 g/mol

IUPAC Name methyl 5-methyl-3-oxohexanoate

CAS Number 30414-55-2[1]

Appearance Colorless to pale yellow liquid

Boiling Point Approximately 220-225 °C[2]

Density Approximately 0.97 g/cm³[2]

Synthetic Pathway Overview: The Crossed Claisen
Condensation
The most common and efficient laboratory-scale synthesis of Methyl 5-methyl-3-
oxohexanoate is achieved via a crossed Claisen condensation. This reaction involves the

condensation of two different esters in the presence of a strong base.[3][4] In this specific

synthesis, methyl isovalerate will be deprotonated at the α-carbon to form a nucleophilic

enolate, which will then attack the electrophilic carbonyl carbon of methyl acetate. The

subsequent loss of a methoxide leaving group yields the desired β-keto ester.

A critical aspect of a successful crossed Claisen condensation is to control which ester acts as

the nucleophile and which as the electrophile to avoid a mixture of products.[3][5] In this

protocol, the selective formation of the desired product is favored by the reaction conditions.

Reaction Mechanism
The mechanism of the crossed Claisen condensation for the synthesis of Methyl 5-methyl-3-
oxohexanoate can be described in the following steps:

Enolate Formation: A strong base, such as sodium methoxide, deprotonates the α-carbon of

methyl isovalerate to form a resonance-stabilized enolate.
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Nucleophilic Attack: The enolate attacks the carbonyl carbon of methyl acetate, forming a

tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, eliminating a methoxide ion to form the

β-keto ester.

Deprotonation (Driving Force): The newly formed β-keto ester has an acidic proton between

the two carbonyl groups, which is readily deprotonated by the methoxide base. This highly

favorable acid-base reaction drives the equilibrium towards the product.

Protonation (Work-up): An acidic work-up in the final step neutralizes the enolate to yield the

final product, Methyl 5-methyl-3-oxohexanoate.

Reactants

Reaction Steps Work-up Product

Methyl Isovalerate

1. Enolate Formation

Methyl Acetate

2. Nucleophilic AttackSodium Methoxide (Base)
Enolate

3. Elimination 4. Deprotonation 5. Acidic Work-upEnolate Salt Methyl 5-methyl-3-oxohexanoate

Click to download full resolution via product page

Caption: Workflow for the synthesis of Methyl 5-methyl-3-oxohexanoate.

Detailed Experimental Protocol
This protocol outlines a representative procedure for the synthesis of Methyl 5-methyl-3-
oxohexanoate via a crossed Claisen condensation.
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Reagent Formula MW ( g/mol ) Amount Moles

Methyl

Isovalerate
C₆H₁₂O₂ 116.16 23.23 g (25 mL) 0.2

Methyl Acetate C₃H₆O₂ 74.08 44.45 g (50 mL) 0.6

Sodium

Methoxide
CH₃ONa 54.02 10.8 g 0.2

Toluene

(anhydrous)
C₇H₈ 92.14 200 mL -

Hydrochloric Acid

(1M)
HCl 36.46 ~100 mL -

Saturated

Sodium

Bicarbonate

Solution

NaHCO₃ 84.01 As needed -

Brine NaCl 58.44 As needed -

Anhydrous

Magnesium

Sulfate

MgSO₄ 120.37 As needed -

Equipment
500 mL three-necked round-bottom flask

Reflux condenser

Dropping funnel

Magnetic stirrer and stir bar

Heating mantle

Ice bath
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Separatory funnel

Rotary evaporator

Vacuum distillation apparatus

Procedure
1. Reaction Setup:

Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a

reflux condenser with a drying tube, and a dropping funnel.

Ensure all glassware is thoroughly dried in an oven and assembled while hot under an inert

atmosphere (e.g., nitrogen or argon).

2. Reaction:

To the reaction flask, add sodium methoxide (10.8 g, 0.2 mol) and anhydrous toluene (100

mL).

In the dropping funnel, prepare a solution of methyl isovalerate (23.23 g, 0.2 mol) and methyl

acetate (44.45 g, 0.6 mol) in anhydrous toluene (50 mL).

With vigorous stirring, add the ester solution dropwise to the sodium methoxide suspension

over a period of approximately 1 hour.

After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and

maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC) or Gas Chromatography (GC).

3. Work-up and Purification:

Cool the reaction mixture to room temperature and then place it in an ice bath.

Carefully quench the reaction by the slow, dropwise addition of 1M hydrochloric acid until the

mixture is acidic (pH ~5-6).
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Transfer the mixture to a separatory funnel and add 100 mL of water.

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate

solution (2 x 50 mL) and brine (1 x 50 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent

under reduced pressure using a rotary evaporator.

4. Purification by Vacuum Distillation:

The crude product is purified by vacuum distillation.

Set up a vacuum distillation apparatus.

Collect the fraction boiling at the appropriate temperature and pressure to yield pure Methyl
5-methyl-3-oxohexanoate. The boiling point will be significantly lower under vacuum than

the atmospheric boiling point.

Characterization of Methyl 5-methyl-3-oxohexanoate
The identity and purity of the synthesized Methyl 5-methyl-3-oxohexanoate should be

confirmed by spectroscopic methods.

Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic peaks for the functional groups present in the

molecule.

C=O (ester): A strong absorption band around 1740-1750 cm⁻¹.

C=O (ketone): A strong absorption band around 1715 cm⁻¹.

C-O (ester): A stretching vibration in the region of 1300-1150 cm⁻¹.

C-H (alkane): Stretching vibrations just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides information about the chemical environment of

the hydrogen atoms. Expected chemical shifts (δ) in ppm:

-CH(CH₃)₂: A multiplet around 2.1-2.3 ppm for the CH proton and a doublet around 0.9 ppm

for the two CH₃ groups.

-CH₂-C=O: A doublet around 2.5 ppm.

-C(=O)-CH₂-C(=O)-: A singlet around 3.4 ppm.

-OCH₃: A singlet around 3.7 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon

environments. Expected chemical shifts (δ) in ppm:

-C=O (ketone): ~202 ppm

-C=O (ester): ~167 ppm

-OCH₃: ~52 ppm

-C(=O)-CH₂-C(=O)-: ~49 ppm

-CH₂-CH(CH₃)₂: ~46 ppm

-CH(CH₃)₂: ~25 ppm

-CH(CH₃)₂: ~22 ppm

Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern

of the compound.

Molecular Ion (M⁺): A peak at m/z = 158 corresponding to the molecular weight of the

compound.

Key Fragments: Characteristic fragments resulting from the cleavage of the ester and alkyl

chain.
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Safety Precautions
It is imperative to adhere to strict safety protocols when performing this synthesis.

Sodium Methoxide: This reagent is highly corrosive, flammable, and reacts violently with

water.[6] It should be handled in a fume hood with appropriate personal protective equipment

(PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Avoid

inhalation of dust and contact with skin and eyes.[7] In case of fire, use a dry chemical or

carbon dioxide extinguisher; do not use water.

Methyl Isovalerate and Methyl Acetate: These esters are flammable liquids. Keep away from

ignition sources.

Toluene: Toluene is a flammable liquid and can be harmful if inhaled or absorbed through the

skin. Use in a well-ventilated fume hood.

General Precautions: Always wear appropriate PPE. The reaction should be conducted in a

well-ventilated fume hood. An inert atmosphere is crucial for the success of the reaction and

to prevent side reactions.
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Issue Possible Cause Suggested Solution

Low or no product yield Incomplete reaction

Extend the reflux time and

monitor the reaction progress

by TLC or GC.

Wet reagents or glassware

Ensure all reagents are

anhydrous and glassware is

thoroughly dried.

Inactive base
Use fresh, high-quality sodium

methoxide.

Formation of multiple products
Self-condensation of methyl

acetate

Ensure a slow, dropwise

addition of the ester mixture to

the base to maintain a low

concentration of the enolizable

ester.

Difficult purification Incomplete work-up

Ensure thorough washing

during the work-up to remove

acidic and basic impurities.

Inefficient distillation

Use a fractionating column for

better separation during

vacuum distillation.

Conclusion
The crossed Claisen condensation provides a reliable and efficient method for the synthesis of

Methyl 5-methyl-3-oxohexanoate. By carefully controlling the reaction conditions, particularly

the exclusion of moisture and the stoichiometry of the reactants, a good yield of the desired β-

keto ester can be obtained. Proper work-up and purification are essential to isolate the product

in high purity. The characterization data provided in this guide will aid in confirming the identity

and purity of the synthesized compound. Adherence to all safety precautions is paramount

throughout the experimental procedure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360218?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

